molecular formula C17H18FNO5S2 B2620451 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine CAS No. 1448073-70-8

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine

Cat. No.: B2620451
CAS No.: 1448073-70-8
M. Wt: 399.45
InChI Key: YILQSGXQZBHSMX-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Functional Group Modifications: Further modifications to introduce the fluorophenyl and methoxy-methylphenyl groups can be carried out using standard organic synthesis techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine
  • 3-((4-Bromophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine

Uniqueness

The uniqueness of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-methoxy-3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S2/c1-12-9-15(7-8-17(12)24-2)26(22,23)19-10-16(11-19)25(20,21)14-5-3-13(18)4-6-14/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILQSGXQZBHSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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